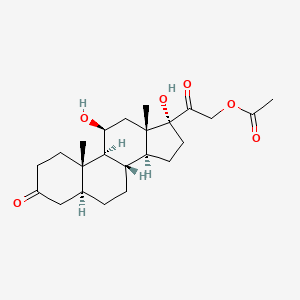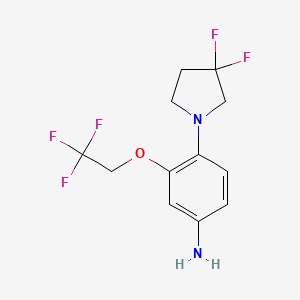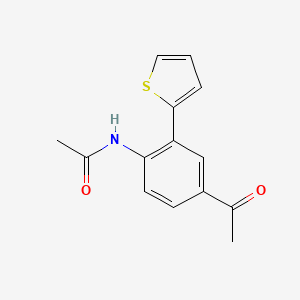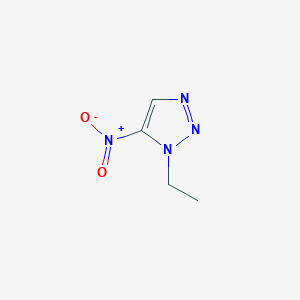
6-(1-Piperidinyl)-2,4-pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Piperidinyl)-2,4-pyrimidinediamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and medicinal compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine typically involves the reaction of piperidine with pyrimidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve high temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using efficient and cost-effective methods. The use of multicomponent reactions and annulation techniques are common in industrial settings to produce this compound in high yields .
化学反应分析
Types of Reactions
6-(1-Piperidinyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
科学研究应用
6-(1-Piperidinyl)-2,4-pyrimidinediamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-(1-Piperidinyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Uniqueness
6-(1-Piperidinyl)-2,4-pyrimidinediamine is unique due to its specific structure, which combines the piperidine and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
属性
分子式 |
C8H13N5 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |
InChI 键 |
DVCLGDDFGUFHPE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)


![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)


![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)

![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)

